Cas no 879001-63-5 (2-fluoro-2-methyl-propan-1-amine;hydrochloride)

2-fluoro-2-methyl-propan-1-amine;hydrochloride structure
879001-63-5 structure
Product Name:2-fluoro-2-methyl-propan-1-amine;hydrochloride
Número CAS:879001-63-5
MF:C4H11ClFN
Megavatios:127.588243722916
MDL:MFCD19207842
CID:1914302
PubChem ID:55289630
Update Time:2025-06-15

2-fluoro-2-methyl-propan-1-amine;hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 1-Propanamine, 2-fluoro-2-methyl-, hydrochloride
    • 2-Fluoro-2-methyl-1-propanamine hydrochloride
    • 2-fluoro-2-methyl-propan-1-amine;hydrochloride
    • 1-Propanamine, 2-fluoro-2-methyl-, hydrochloride (9CI)
    • 2-Fluoro-2-methyl-propylamine hydrochloride
    • 2-Fluoro-2-methylpropan-1-amine hydrochloride
    • 2-Fluoro-2-methylpropanamine hydrochloride
    • AKOS006361962
    • DB-192877
    • SY173092
    • 2-FLUORO-2-METHYLPROPAN-1-AMINE HCL
    • 2-fluoro-2-methyl-1-propylamine hydrochloride
    • F1913-0628
    • 2-fluoro-2-methylpropan-1-amine-HCl
    • SCHEMBL842998
    • C4H11ClFN
    • CS-0060975
    • 2-fluoro-2-methylpropan-1-aminehydrochloride
    • AS-42630
    • 2-Fluoro-2-methyl-1-propanamine Hydrochloride; 2-Fluoro-2-methyl-propylamine Hydrochloride; 2-Fluoro-2-methylpropanamine Hydrochloride;
    • 2-Fluoro-2-methylpropan-1-amine;hydrochloride
    • EN300-199459
    • REOSCHXVONAVMN-UHFFFAOYSA-N
    • SB75509
    • MFCD19207842
    • 879001-63-5
    • 1-Amino-2-fluoro-2-methylpropane Hydrochloride
    • MDL: MFCD19207842
    • Renchi: 1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
    • Clave inchi: REOSCHXVONAVMN-UHFFFAOYSA-N
    • Sonrisas: Cl.FC(CN)(C)C

Atributos calculados

  • Calidad precisa: 127.0564052g/mol
  • Masa isotópica única: 127.0564052g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 1
  • Complejidad: 42.8
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26Ų

2-fluoro-2-methyl-propan-1-amine;hydrochloride PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02782-10g
1-propanamine, 2-fluoro-2-methyl-, hydrochloride
879001-63-5 95%
10g
$1365 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F905950-250mg
2-Fluoro-2-Methyl-propylaMine hydrochloride
879001-63-5 95%
250mg
1,602.00 2021-05-17
TRC
F402333-10mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
10mg
45.00 2021-08-13
TRC
F402333-50mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
50mg
$155.00 2023-05-18
TRC
F402333-100mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
100mg
285.00 2021-08-13
TRC
F402333-250mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
250mg
$718.00 2023-05-18
TRC
F402333-500mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
500mg
$1217.00 2023-05-18
ChemScence
CS-0060975-100mg
2-Fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 ≥98.0%
100mg
$90.0 2022-04-26
ChemScence
CS-0060975-250mg
2-Fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 ≥98.0%
250mg
$150.0 2022-04-26
ChemScence
CS-0060975-1g
2-Fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 ≥98.0%
1g
$407.0 2022-04-26

2-fluoro-2-methyl-propan-1-amine;hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Dibenzylamine ,  N-Fluorobenzenesulfonimide Solvents: Dimethylacetamide ;  30 h, rt
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Acetonitrile ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Referencia
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  3 h
Referencia
Photocatalytic Monofluorination of Unactivated C(sp3)-H Bonds by N-Fluorobenzenesulfimide Involving the Decatungstate Anion and the Effect of Water Additives on These Reactions
Kozytskiy, A. V.; et al, Theoretical and Experimental Chemistry, 2018, 54(5), 322-330

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Referencia
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Acetonitrile ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Referencia
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Toluene ;  3 h, 80 - 130 °C
1.2 2 h, 80 - 130 °C
1.3 Reagents: N-Fluorobenzenesulfonimide Solvents: Dimethylacetamide ;  45 min, < 23 °C; 4 h, 23 °C
1.4 Reagents: Sodium borohydride Solvents: Dimethylacetamide ;  40 min, < 23 °C; 2 h, 23 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  20 min, < 23 °C; 30 min, 23 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Referencia
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Deoxo-Fluor Solvents: Toluene ;  1 h, < -10 °C; 3 h, -15 - -10 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C → 22 °C; 30 min, 22 °C
1.3 Solvents: Water ;  5 min, 22 °C
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Referencia
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Lithium bromide Solvents: Methanol ;  rt → 55 °C
1.2 3 h, 60 - 70 °C; 6 h, 60 °C; 60 °C → 22 °C
1.3 Solvents: Toluene ,  Water ;  15 min, 22 °C
2.1 Reagents: Deoxo-Fluor Solvents: Toluene ;  1 h, < -10 °C; 3 h, -15 - -10 °C
2.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C → 22 °C; 30 min, 22 °C
2.3 Solvents: Water ;  5 min, 22 °C
2.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 - 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Referencia
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

2-fluoro-2-methyl-propan-1-amine;hydrochloride Raw materials

2-fluoro-2-methyl-propan-1-amine;hydrochloride Preparation Products

2-fluoro-2-methyl-propan-1-amine;hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:879001-63-5)2-fluoro-2-methyl-propan-1-amine;hydrochloride
Número de pedido:A902094
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:10
Precio ($):226.0/790.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:879001-63-5)2-fluoro-2-methyl-propan-1-amine;hydrochloride
A902094
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):226.0/790.0